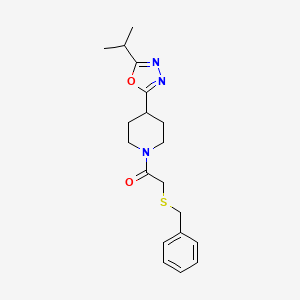
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone, also known as BZM, is a chemical compound that has shown potential in scientific research applications. BZM belongs to the class of imidazole derivatives and has been synthesized using various methods.
Scientific Research Applications
Organic Synthesis and Chemical Properties
- The compound is involved in the synthesis of thieno[2,3-b]-thiophene derivatives, indicating its utility in the creation of heterocyclic compounds with potential applications in materials science and pharmaceuticals (Mabkhot, Abd Elshafy Kheder, & Al-Majid, 2010).
- It is used in crystal structure studies of V-shaped ligands with N-heterocycles, which could have implications in the design of molecular frameworks for catalysis or molecular recognition (Wang, Sun, Zhang, & Sun, 2017).
- In the synthesis of N-acetylcysteine and glutathione derivatives, highlighting its role in producing compounds with potential antioxidant or therapeutic properties (Zhdanko, Gulevich, & Nenajdenko, 2009).
Antimicrobial and Antibacterial Activities
- A study synthesized novel 1-(aryl)-2-(1H-imidazol-1-yl)methanones and evaluated their antibacterial properties, aiming to develop new broad-spectrum antibiotics. This research signifies the compound's role in generating new antimicrobial agents (Chandra, Ganguly, Dey, & Sarkar, 2020).
Material Science and Corrosion Inhibition
- Benzimidazole derivatives, which are chemically related to the query compound, have been studied for their corrosion inhibition properties on steel in acidic media. This suggests potential applications of similar compounds in protecting materials from corrosion (Fergachi, Benhiba, Rbaa, Ouakki, Galai, Touir, Lakhrissi, Oudda, & Touhami, 2019).
properties
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-14-7-5-6-10-16(14)17(21)20-12-11-19-18(20)22-13-15-8-3-2-4-9-15/h2-10H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAVLAQFPLWDIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2932906.png)
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2932907.png)

![6-chloro-N-[2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2932910.png)



![4-[2-(Dimethylamino)ethyl-methylamino]cyclohexan-1-one](/img/structure/B2932917.png)
![2-[(Oxan-3-yl)methoxy]pyrazine](/img/structure/B2932918.png)
![8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2932919.png)


![N-(2,5-dimethoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2932925.png)
